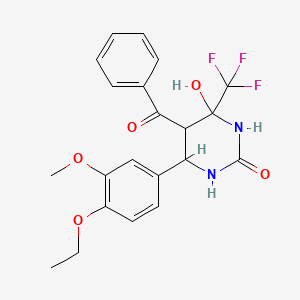

![molecular formula C24H21N3O5 B2506042 N-(3-甲氧基苯基)-2-[3-(4-甲氧基苯基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基]乙酰胺 CAS No. 899923-25-2](/img/no-structure.png)

N-(3-甲氧基苯基)-2-[3-(4-甲氧基苯基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

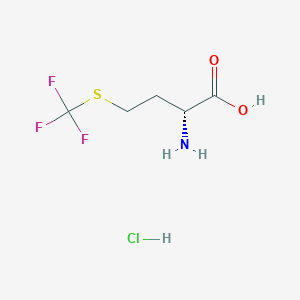

The synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one moieties, as described in the first paper, involves a four-step process starting from anthranilic acid and aryl isothiocyanates. The process yields five new derivatives with total yields ranging from 29 to 31%. The synthesis process is likely to be complex, involving multiple reaction steps and careful control of reaction conditions to achieve the desired products. The specific compound "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide" is not directly mentioned, but the general method could potentially be applied to synthesize this compound by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of acetamides similar to the compound has been characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS spectra. These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the molecules. For instance, the crystal structure analysis of related compounds in the second paper reveals that the 2-acetylaminoacetamide moiety can adopt a linearly extended conformation or a slightly bent chain, depending on the specific substituents and their interactions . This information is crucial for understanding the molecular structure of "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide".

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamides are not detailed in the provided papers. However, the general synthetic route suggests that the reactions may include amide bond formation, cyclization to form the quinazolinone ring, and subsequent modifications to introduce various substituents. The reactivity of the compound would be influenced by the presence of electron-donating methoxy groups, which could affect the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly provided in the abstracts. However, the presence of hydrogen bonds and packing interactions in related structures suggests that "N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide" would also exhibit similar interactions. These interactions are likely to influence the compound's solubility, melting point, and stability. The methoxy groups may also contribute to the lipophilicity of the compound, which can be important for its potential biological activity and pharmacokinetic properties .

科学研究应用

结构方面和性质

对类似的酰胺类异喹啉衍生物的研究揭示了结构方面和性质的见解,包括与矿物酸的相互作用、凝胶形成、结晶固体形成和荧光发射特性。这些研究为理解N-(3-甲氧基苯基)-2-[3-(4-甲氧基苯基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基]乙酰胺在材料科学和化学传感等各个领域的化学行为和潜在应用提供了基础知识 (Karmakar, Sarma, & Baruah, 2007).

抗肿瘤活性

已合成与N-(3-甲氧基苯基)-2-[3-(4-甲氧基苯基)-2,4-二氧代-3,4-二氢喹唑啉-1(2H)-基]乙酰胺相关的化合物甲氧基-吲哚并[2,1-a]异喹啉,并评估了它们对白血病和乳腺肿瘤细胞的体外细胞抑制活性。这项研究为该化合物在癌症研究和治疗中的潜在应用开辟了途径 (Ambros, Angerer, & Wiegrebe, 1988).

微生物转化产物

已综述了苯并恶唑啉酮和苯并恶嗪酮化感物质转化为氨基苯恶嗪酮、丙二酰胺酸和乙酰胺。这项研究的发现与农业应用相关,特别是在利用小麦、黑麦和玉米等作物的化感特性来抑制杂草和土壤传播疾病方面 (Fomsgaard, Mortensen, & Carlsen, 2004).

用于绿色合成的催化加氢

已开发出一种使用Pd/C催化剂将N-(3-硝基-4-甲氧基苯基)乙酰胺加氢为N-(3-氨基-4-甲氧基苯基)乙酰胺的新型催化方法。这项研究强调了该化合物在合成偶氮分散染料中间体中的作用,突出了其在化工行业和可持续制造工艺中的重要性 (张群峰, 2008).

新颖的合成方法

已探索了创新的合成路线和对相关化合物的镇痛和抗炎活性的评估。这些研究表明了潜在的药物应用,重点是设计和合成新的衍生物,以实现所需的生物效应并最大程度地减少副作用 (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide involves the condensation of 3-methoxyaniline with 4-methoxybenzaldehyde to form 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with anthranilic acid in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one. The final step involves the reaction of this intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide to form the target compound.", "Starting Materials": [ "3-methoxyaniline", "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "2-chloro-N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "Step 1: Condensation of 3-methoxyaniline with 4-methoxybenzaldehyde in the presence of a base such as potassium carbonate to form 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one with anthranilic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid to form 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one.", "Step 3: Reaction of 3-(4-methoxyphenyl)-2-(3-methoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazin-6(5H)-one with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate to form N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide." ] } | |

CAS 编号 |

899923-25-2 |

产品名称 |

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide |

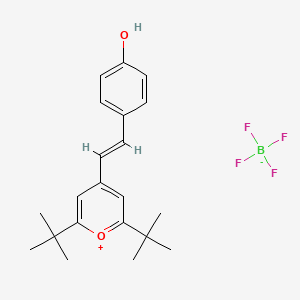

分子式 |

C24H21N3O5 |

分子量 |

431.448 |

IUPAC 名称 |

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |

InChI |

InChI=1S/C24H21N3O5/c1-31-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26(24(27)30)15-22(28)25-16-6-5-7-19(14-16)32-2/h3-14H,15H2,1-2H3,(H,25,28) |

InChI 键 |

WYWOEKNVHDORMZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)

![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)

![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)

![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)